Poli(pirrol) (PPY A)

Descripción general

Descripción

El polipirrol es un polímero orgánico que se obtiene mediante la polimerización oxidativa del pirrol. Es un sólido con la fórmula H(C₄H₂NH)ₙH. El polipirrol es un polímero conductor intrínseco, utilizado en diversos campos como la electrónica, la óptica, la biología y la medicina . Ha ganado una atención significativa debido a su simple preparación, no toxicidad, buena estabilidad, excelentes propiedades mecánicas y alta conductividad .

Aplicaciones Científicas De Investigación

El polipirrol tiene una amplia gama de aplicaciones de investigación científica debido a sus propiedades únicas:

Química: Utilizado en el desarrollo de polímeros conductores y nanocompuestos.

Biología: Utilizado en sistemas de biosensores y administración de fármacos.

Medicina: Empleado en aplicaciones biomédicas como la ingeniería de tejidos y dispositivos médicos.

Industria: Aplicado en dispositivos de almacenamiento de energía, sensores, blindaje contra interferencias electromagnéticas y recubrimientos resistentes a la corrosión

Direcciones Futuras

While the future directions for this specific compound are not explicitly mentioned in the retrieved papers, similar compounds such as 1H-pyrrolo[2,3-b]pyridine derivatives have shown potential in various biological activities, indicating that they might be developed into novel anti-fibrotic drugs .

Mecanismo De Acción

El polipirrol ejerce sus efectos a través de sus propiedades conductoras, que son el resultado de su estructura de polímero conjugado. La matriz polimérica puede servir como un contenedor para proteínas, lo que la hace útil para la administración de fármacos . Los objetivos y vías moleculares involucrados incluyen la interacción del polímero con moléculas biológicas y la facilitación de los procesos de transferencia de electrones .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: El polipirrol se puede sintetizar a través de diferentes métodos, siendo los más comunes la síntesis electroquímica y la oxidación química .

Síntesis electroquímica: Este método implica la polimerización del pirrol en la superficie de un electrodo en presencia de un electrolito.

Oxidación química: Este método implica la polimerización oxidativa del pirrol utilizando oxidantes como el cloruro férrico (FeCl₃). El proceso se produce a través de la formación del catión pi-radical C₄H₄NH⁺, que ataca al carbono C-2 de una molécula no oxidada de pirrol para dar un catión dimérico [(C₄H₄NH)₂]²⁺.

Métodos de producción industrial: La producción industrial de polipirrol a menudo implica el método de oxidación química debido a su simplicidad y escalabilidad. El uso de tensioactivos y temperaturas de polimerización controladas puede ayudar a controlar el tamaño y la morfología de las nanopartículas de polipirrol .

Análisis De Reacciones Químicas

El polipirrol experimenta varios tipos de reacciones químicas, que incluyen:

Oxidación: El polipirrol se puede oxidar para formar formas conductoras del polímero.

Reducción: El polipirrol también puede sufrir reacciones de reducción, que implican la eliminación de electrones de la cadena polimérica.

Sustitución: El polipirrol puede participar en reacciones de sustitución donde los grupos funcionales se introducen en la cadena polimérica.

Reactivos y condiciones comunes:

Agentes oxidantes: Cloruro férrico (FeCl₃), persulfato de amonio (APS).

Agentes reductores: Borohidruro de sodio (NaBH₄), hidracina (N₂H₄).

Reactivos de sustitución: Se pueden introducir varios grupos funcionales utilizando reactivos apropiados bajo condiciones controladas.

Principales productos formados:

Oxidación: Polipirrol conductor.

Reducción: Polipirrol reducido con propiedades eléctricas alteradas.

Sustitución: Polipirrol funcionalizado con propiedades específicas para aplicaciones específicas.

Comparación Con Compuestos Similares

El polipirrol a menudo se compara con otros polímeros conductores como la polianilina, el politiofeno y el poliacetileno .

Polianilina: Similar al polipirrol, la polianilina es un polímero conductor con buena estabilidad y conductividad.

Politiofeno: El politiofeno tiene una conductividad más alta que el polipirrol pero es menos estable en el aire.

El polipirrol destaca por su combinación de buena conductividad, estabilidad y facilidad de síntesis, lo que lo convierte en un material versátil para diversas aplicaciones.

Propiedades

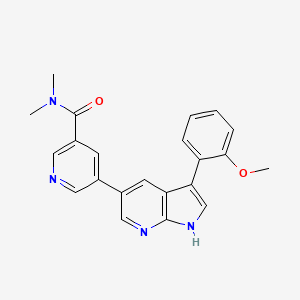

IUPAC Name |

5-[3-(2-methoxyphenyl)-1H-pyrrolo[2,3-b]pyridin-5-yl]-N,N-dimethylpyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20N4O2/c1-26(2)22(27)16-8-14(10-23-11-16)15-9-18-19(13-25-21(18)24-12-15)17-6-4-5-7-20(17)28-3/h4-13H,1-3H3,(H,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYQRHHQPEMOLKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C1=CN=CC(=C1)C2=CC3=C(NC=C3C4=CC=CC=C4OC)N=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

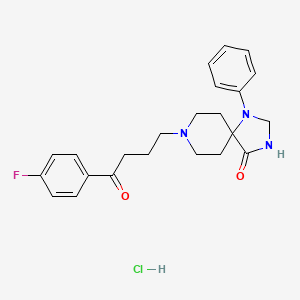

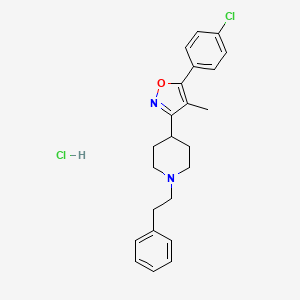

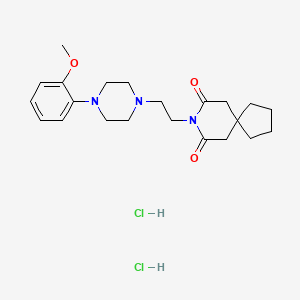

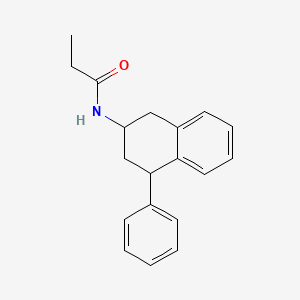

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

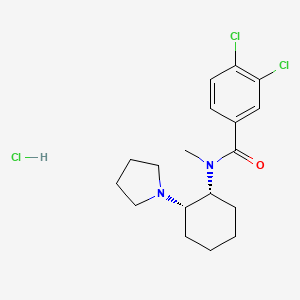

![2-(3,4-dichlorophenyl)-N-methyl-N-[(1R,2R)-2-pyrrolidin-1-ylcyclohexyl]acetamide;hydrochloride](/img/structure/B1662558.png)

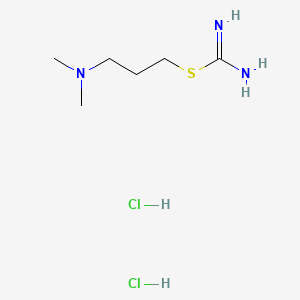

![N-[2-[4-[3-(4-amino-5-chloro-2-methoxyphenyl)-3-oxopropyl]piperidin-1-yl]ethyl]methanesulfonamide;hydrochloride](/img/structure/B1662567.png)

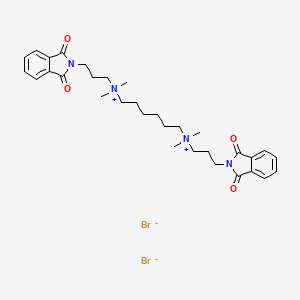

![N-[2-[4-[3-[4-amino-5-chloro-2-[(3,5-dimethoxyphenyl)methoxy]phenyl]-3-oxopropyl]piperidin-1-yl]ethyl]methanesulfonamide;hydrochloride](/img/structure/B1662568.png)